molecular formula C18H18N2O2 B15036156 N'-[(E)-(4-methoxyphenyl)methylidene]-2-phenylcyclopropanecarbohydrazide

N'-[(E)-(4-methoxyphenyl)methylidene]-2-phenylcyclopropanecarbohydrazide

Cat. No.: B15036156
M. Wt: 294.3 g/mol
InChI Key: PLQZKYYTCTWXGP-XDHOZWIPSA-N
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Description

N’-[(E)-(4-methoxyphenyl)methylidene]-2-phenylcyclopropanecarbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-methoxyphenyl)methylidene]-2-phenylcyclopropanecarbohydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and 2-phenylcyclopropanecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-methoxyphenyl)methylidene]-2-phenylcyclopropanecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-methoxyphenyl)methylidene]-2-phenylcyclopropanecarbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes. This interaction can inhibit enzyme activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-methoxyphenyl)methylidene]-2-phenylcyclopropanecarbohydrazide is unique due to its specific structural features, such as the presence of a methoxy group and a cyclopropane ring.

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C18H18N2O2/c1-22-15-9-7-13(8-10-15)12-19-20-18(21)17-11-16(17)14-5-3-2-4-6-14/h2-10,12,16-17H,11H2,1H3,(H,20,21)/b19-12+

InChI Key

PLQZKYYTCTWXGP-XDHOZWIPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2CC2C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2CC2C3=CC=CC=C3

Origin of Product

United States

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